2-(2-Fluorophenoxy)benzaldehyde
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Overview
Description
“2-(2-Fluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . Unfortunately, the detailed structural analysis is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 120 - 122°C at 0.05mm Hg and a melting point of 54 - 56°C . The compound is a solid in its physical form .Scientific Research Applications
Metabolic Studies
One significant application of compounds related to 2-(2-Fluorophenoxy)benzaldehyde is in metabolic studies. For example, 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, a related compound, has been used to study anticonvulsant effects and its metabolic processes in rats. This research indicated that the anticonvulsant activity is due to the intact molecules, not breakdown products (Dimmock et al., 1999).
Chemosensors for pH
Compounds structurally related to this compound have been used to develop chemosensors for pH levels. These chemosensors can distinguish between normal cells and cancer cells based on pH variations, showing potential for medical diagnostic applications (Dhawa et al., 2020).
Catalysis and Organic Synthesis
In organic synthesis, related benzaldehydes have been used for C-H methylation and fluorination. This application demonstrates the role of these compounds in developing new methodologies for organic synthesis (Chen & Sorensen, 2018).
Adsorption and Reaction Studies
The adsorption and reaction behaviors of related benzaldehydes have been studied on various surfaces, providing insights into catalytic processes and reaction mechanisms (Lichtenberger et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(2-fluorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGXTYJEZLOMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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